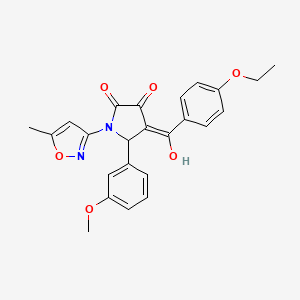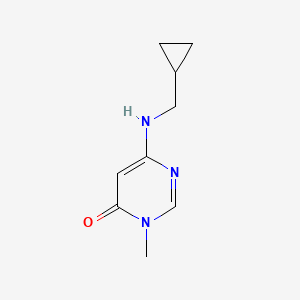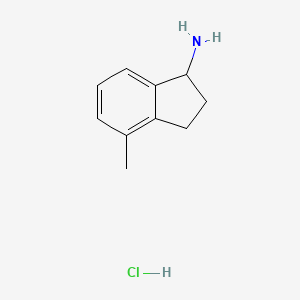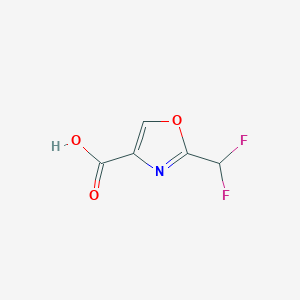![molecular formula C28H26N4O5 B2890502 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide CAS No. 946242-01-9](/img/no-structure.png)
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.539. The purity is usually 95%.
BenchChem offers high-quality 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Research on amide-containing isoquinoline derivatives, similar in complexity to the compound , focuses on structural characteristics and their interactions with various acids to form gels or crystalline solids. These structural studies lay the foundation for understanding how such compounds could be applied in materials science or as molecular sensors based on their fluorescence properties when interacting with specific guest molecules (Karmakar, Sarma, & Baruah, 2007).
Synthesis Methods
The synthesis of 4-quinolones illustrates the chemical versatility and potential for creating diverse derivatives of complex organic molecules, including quinazoline analogs. This research demonstrates methods for achieving high yields of products under mild conditions, highlighting the synthetic accessibility of such compounds for further pharmacological study or material science applications (Píša & Rádl, 2016).
Biological Activities
Studies on novel phosphodiesterase 4 inhibitors, while not directly matching the queried compound, underscore the therapeutic potential of structurally complex organic molecules in treating pulmonary diseases. Such research demonstrates the promise of these compounds in developing new treatments for asthma and chronic obstructive respiratory disease based on their potent anti-inflammatory properties and tolerability upon topical administration (Villetti et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-(4-methoxyphenyl)butyric acid with 2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid, followed by the addition of cyclopropylamine and acetic anhydride to form the final product.", "Starting Materials": [ "2-amino-4-(4-methoxyphenyl)butyric acid", "2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid", "cyclopropylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(4-methoxyphenyl)butyric acid with 2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 2-[3-(4-carboxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide.", "Step 2: Addition of cyclopropylamine to the intermediate in the presence of a base such as triethylamine to form the intermediate 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide.", "Step 3: Addition of acetic anhydride to the intermediate in the presence of a base such as pyridine to form the final product 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide." ] } | |
Número CAS |
946242-01-9 |
Fórmula molecular |
C28H26N4O5 |
Peso molecular |
498.539 |
Nombre IUPAC |
N-cyclopropyl-2-[4-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C28H26N4O5/c1-37-22-14-10-20(11-15-22)30-26(34)17-31-24-5-3-2-4-23(24)27(35)32(28(31)36)21-12-6-18(7-13-21)16-25(33)29-19-8-9-19/h2-7,10-15,19H,8-9,16-17H2,1H3,(H,29,33)(H,30,34) |
Clave InChI |
YUDQENMRLTUWBU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5CC5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-cyano-N-(cyanomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B2890419.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2890420.png)
![N-Butyl-N,6,12-trimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2890421.png)

![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2890426.png)
methanone](/img/structure/B2890427.png)





![(5-Methylpyrazin-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2890437.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2890438.png)
![Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2890439.png)